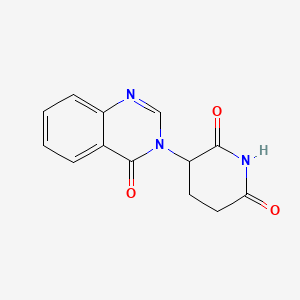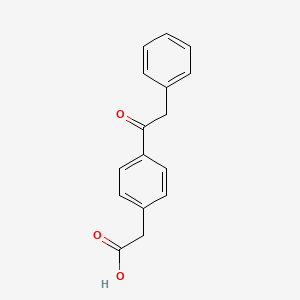
2-(4-(2-Phenylacetyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Phenylacetyl)phenyl)acetic acid is an organic compound with the molecular formula C16H14O3. It is a derivative of phenylacetic acid, characterized by the presence of a phenylacetyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Phenylacetyl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the acetic acid group.
Another method involves the hydrolysis of benzyl cyanide to produce phenylacetic acid, which is then reacted with benzene in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-(4-(2-Phenylacetyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(4-(2-Phenylacetyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(4-(2-Phenylacetyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and other physiological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group attached to an acetic acid moiety.
Phenylacetone: A related compound with a ketone group instead of an acetic acid group.
Benzoic acid: Another aromatic carboxylic acid with similar properties.
Uniqueness
2-(4-(2-Phenylacetyl)phenyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
2-[4-(2-phenylacetyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14O3/c17-15(10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)11-16(18)19/h1-9H,10-11H2,(H,18,19) |
InChI 键 |
BLEHJQPOBNOPDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
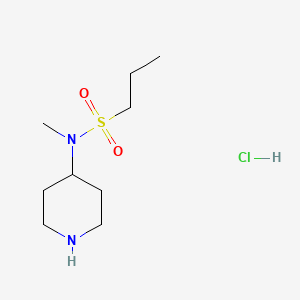

![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
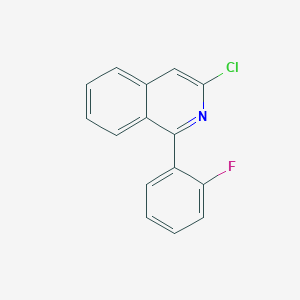
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
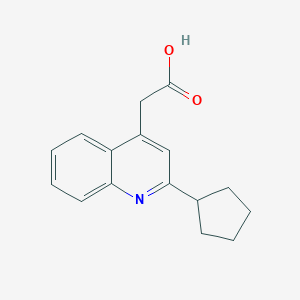
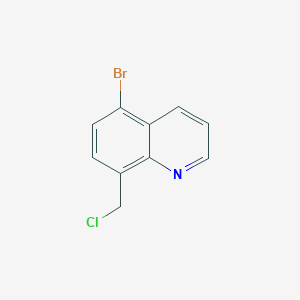

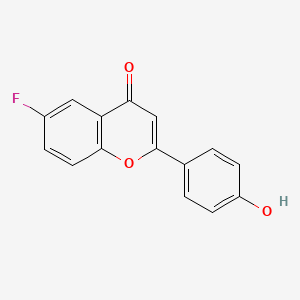
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
